Perchloromethyl mercaptan

Organic Synthesis Process Chemistry Chemical Engineering

Perchloromethyl mercaptan (CAS 594-42-3), systematically known as trichloromethanesulfenyl chloride, is an organosulfur compound with the formula CCl3SCl. It is the most technologically significant member of the sulfenyl chloride class and is primarily utilized as a critical intermediate in the industrial-scale synthesis of the dicarboximide fungicides captan and folpet.

Molecular Formula CCl4S
CCl3SCl
CCl4S
Molecular Weight 185.9 g/mol
CAS No. 594-42-3
Cat. No. B149231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerchloromethyl mercaptan
CAS594-42-3
Synonyms(Trichloromethyl)sulfenyl Chloride;  NSC 66404;  Perchloromethanethiol;  Trichloromethanesulfenyl Chloride;  Trichloromethanesulphenyl Chloride;  Trichloromethylsulfanyl Chloride
Molecular FormulaCCl4S
CCl3SCl
CCl4S
Molecular Weight185.9 g/mol
Structural Identifiers
SMILESC(SCl)(Cl)(Cl)Cl
InChIInChI=1S/CCl4S/c2-1(3,4)6-5
InChIKeyRYFZYYUIAZYQLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
SOL IN ETHER;  INSOL IN WATER
Solubility in water: none
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Perchloromethyl Mercaptan (CAS 594-42-3): Properties, Applications, and Market Positioning


Perchloromethyl mercaptan (CAS 594-42-3), systematically known as trichloromethanesulfenyl chloride, is an organosulfur compound with the formula CCl3SCl [1]. It is the most technologically significant member of the sulfenyl chloride class [2] and is primarily utilized as a critical intermediate in the industrial-scale synthesis of the dicarboximide fungicides captan and folpet . It appears as a pale yellow to colorless, oily liquid with a characteristically pungent, acrid odor [3].

The Strategic and Economic Imperative of Sourcing Perchloromethyl Mercaptan (CAS 594-42-3)


Generic substitution is infeasible due to the compound's unique dual-reactivity profile. The electrophilic sulfenyl chloride (-S-Cl) moiety is essential for constructing the phthalimide fungicides captan and folpet, while its high thermal sensitivity can generate thiophosgene (SCCl2), another valuable intermediate [1]. Competing sulfur-based reagents like thiophosgene, sulfur dichloride (SCl2), or sulfur monochloride (S2Cl2) lack this specific reactivity, making them incapable of producing the target fungicides in a single, high-yield step [2]. Furthermore, perchloromethyl mercaptan's well-documented, extreme toxicity (rat oral LD50 of 82 mg/kg) [3] imposes rigorous procurement and handling standards, which are reflected in its supplier-specified purity requirements and cold-chain logistics , directly impacting both safety and operational costs.

Quantitative Differentiation: Benchmarks for Procuring Perchloromethyl Mercaptan (CAS 594-42-3)


Purity and Yield: 94.5% Synthetic Efficiency in Modern Production

The synthesis of perchloromethyl mercaptan has been significantly optimized to achieve yields as high as 94.5%, far exceeding traditional methods. A recent patent (CN111574415) describes a process using trichloromethane and sulfur dichloride with an organic base catalyst, achieving a 94.5% yield and a product density of 1.69 g/mL at 20°C [1]. This represents a substantial improvement over the older, conventional method of chlorinating carbon disulfide, which typically reports yields between 80-90% and produces a complex mixture requiring more extensive purification .

Organic Synthesis Process Chemistry Chemical Engineering

Toxicity Profile: Benchmarking Acute Oral and Dermal LD50 for Risk Assessment

Perchloromethyl mercaptan exhibits extreme acute toxicity, a defining characteristic that mandates rigorous handling. Its rat oral LD50 of 82 mg/kg is significantly higher in toxicity compared to its structural derivative, thiophosgene (SCCl2), for which an oral LD50 could not be reliably established in the same context, and its major use competitor, the structurally similar fumigant chloropicrin (CCl3NO2) [1]. The dermal toxicity is equally severe, with an LD50 of 1,410 mg/kg in rabbits, highlighting the substantial risk of absorption through the skin [2].

Toxicology Risk Assessment Occupational Safety

Reactivity as a Thiophosgene Precursor: Quantitative Conversion for In-Situ Synthesis

Perchloromethyl mercaptan is the primary industrial precursor to thiophosgene (SCCl2), a highly reactive and toxic gas used in the synthesis of isothiocyanates and heterocycles. The conversion, typically catalyzed by FeCl3 in xylene at 140°C, proceeds via dechlorination [1]. This establishes perchloromethyl mercaptan as a safer, storable liquid alternative for generating thiophosgene on-demand, compared to the direct procurement and handling of thiophosgene itself, which is an orangerote, volatile liquid (bp 73 °C) [2].

Reagent Chemistry Thiophosgene Generation Isothiocyanate Synthesis

Material Compatibility: Quantified Corrosivity and Decomposition Pathways

Perchloromethyl mercaptan is corrosive to most metals, including iron and steel, evolving carbon tetrachloride upon reaction [1]. At high temperatures (e.g., above 160°C), it decomposes into a mixture of hazardous gases, including phosgene, hydrogen chloride, and sulfur dioxide . This necessitates specific material selection for storage vessels (e.g., glass-lined steel, specific plastics) and piping, a key differentiator from less corrosive sulfur chlorides like sulfur monochloride (S2Cl2) which has different material compatibility profiles.

Materials Science Storage Stability Reaction Engineering

Evidence-Backed Application Scenarios for Perchloromethyl Mercaptan (CAS 594-42-3)


Industrial-Scale Synthesis of Captan and Folpet Fungicides

Perchloromethyl mercaptan is the irreplaceable intermediate for manufacturing the widely used dicarboximide fungicides captan and folpet . The process involves reacting perchloromethyl mercaptan with the sodium salt of tetrahydrophthalimide (for captan) or phthalimide (for folpet) . The high-yield synthetic route (94.5%) to perchloromethyl mercaptan [1] is crucial for ensuring the economic viability of these large-volume agricultural chemicals.

In-Situ Generation of Thiophosgene for Pharmaceutical and Agrochemical Research

Research laboratories and fine chemical manufacturers utilize perchloromethyl mercaptan as a stable, storable liquid precursor to generate thiophosgene (SCCl2) on-demand via catalytic dechlorination [2]. This approach is critical for the synthesis of isothiocyanates, thioamides, and various sulfur-containing heterocycles [3], offering a safer and more controllable alternative to procuring and handling bulk quantities of the highly reactive thiophosgene gas.

Specialized Fumigant for Stored Product Protection

Due to its high toxicity and volatility, perchloromethyl mercaptan has been investigated and utilized as a fumigant . Its extreme acute oral and inhalation toxicity (rat oral LD50 of 82 mg/kg) [4] makes it effective against a broad spectrum of pests, though its application is highly restricted and requires specialized equipment and training.

Synthesis of Trichloromethanesulfonyl Chloride and Downstream Derivatives

Perchloromethyl mercaptan can be oxidized, for instance by nitric acid, to yield trichloromethanesulfonyl chloride (Cl3C-SO2-Cl), a white solid [5]. This derivative, in turn, is a useful sulfonylating agent for introducing the -SO2Cl group into organic molecules, enabling the synthesis of sulfonamides and other functionalized compounds relevant to medicinal chemistry and materials science [6].

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